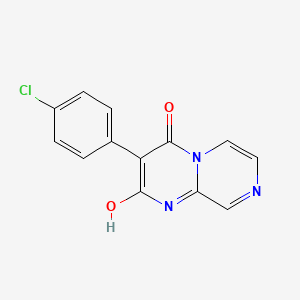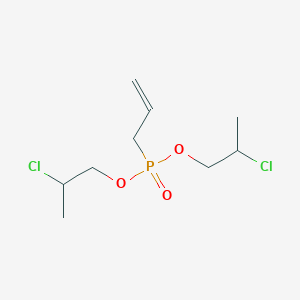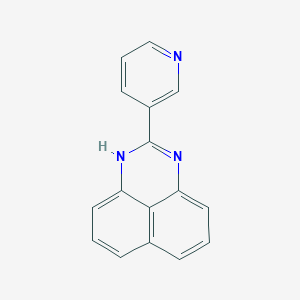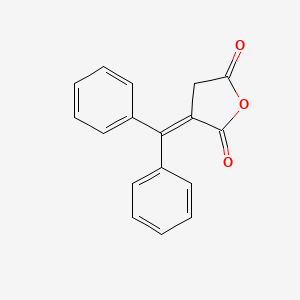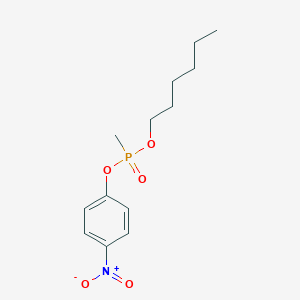
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure and the presence of a methylcyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Utilizing dioxane precursors and cyclohexene derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Processes: Depending on the scale of production.
Purification Techniques: Such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the dioxane or cyclohexene rings are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of materials or as an intermediate in chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Affecting biochemical pathways.
Receptor Binding: Modulating cellular responses.
Pathways Involved: Detailed studies would be required to elucidate the exact pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(cyclohex-3-en-1-yl)-1,3-dioxane: Lacking the methyl group on the cyclohexene ring.
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane: Featuring a dioxolane ring instead of dioxane.
Uniqueness
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6976-71-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-9-6-4-5-7-12(9)13-14-10(2)8-11(3)15-13/h4-5,9-13H,6-8H2,1-3H3 |
InChI Key |
HWTIAGFHDHHODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C2OC(CC(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)

silane](/img/structure/B14712674.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

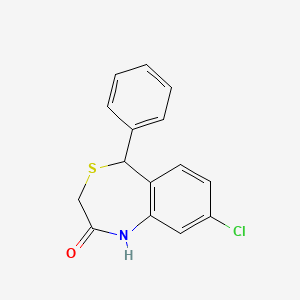
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
